REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([CH2:9][CH3:10])[CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:20].[K+]>O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([I:20])=[C:4]([CH2:9][CH3:10])[CH:3]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
80 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)CC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
199 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Type
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CUSTOM
|
Details
|
by additional stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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TEMPERATURE
|
Details
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then further cooled to approximately 0° C. in an ice/salt bath
|
Type
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TEMPERATURE
|
Details
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maintaining the temperature below 5° C.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
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TEMPERATURE
|
Details
|
is briefly heated to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature again
|
Type
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EXTRACTION
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Details
|
The reaction mixture is extracted with ethyl acetate (1000 ml×3)
|
Type
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WASH
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Details
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the organic phase is washed with 1M aqueous hydrochloric acid (500 ml) and aqueous sodium thiosulfate (2×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)I)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |